Fufenozide
Description
Classification of Fufenozide (B1262883) within Insect Growth Regulators (IGRs) and Dibenzoylhydrazine (DBH) Chemistry
This compound is classified as an Insect Growth Regulator (IGR), a group of compounds that disrupt the growth and development of insects. nih.gov Unlike traditional broad-spectrum insecticides that often target the nervous system, IGRs interfere with processes unique to insects, such as molting or cuticle formation. nih.govnih.gov
Specifically, this compound belongs to the dibenzoylhydrazine (DBH) chemical class. herts.ac.uk The core structure of DBH insecticides features two benzoyl groups linked to a hydrazine (B178648) moiety, which is fundamental to their insecticidal activity. herts.ac.uk The Insecticide Resistance Action Committee (IRAC) categorizes DBHs, including this compound, under Group 18, which are ecdysone (B1671078) receptor agonists. nih.gov
Functionally, this compound is a non-steroidal ecdysone agonist. researchgate.netnumberanalytics.com It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysone receptor (EcR). nih.govresearchgate.net This binding action initiates a premature and incomplete molting process, which is ultimately lethal to the insect larvae. herts.ac.ukresearchgate.net This targeted disruption of the endocrine system establishes this compound as a potent IGR. nih.gov
Table 1: Chemical Profile of this compound
| Property | Value |
|---|---|
| IUPAC Name | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide |
| Molecular Formula | C₂₄H₃₀N₂O₃ |
| Molar Mass | 394.52 g/mol |
| CAS Number | 467427-81-1 |
Evolution of Ecdysone Agonists in Insect Control Research
The development of ecdysone agonists as insecticides arose from the need for more selective pest control agents. researchgate.net Initial research in the 1980s explored the potential of natural ecdysteroids, but their complex structure and high synthesis cost were prohibitive for commercial use. researchgate.netresearchgate.net
A significant breakthrough occurred in 1988 with the discovery of RH-5849, the first non-steroidal ecdysone agonist from the dibenzoylhydrazine class. researchgate.netresearchgate.net This discovery paved the way for the development of a new generation of insecticides. Subsequent research focused on optimizing the dibenzoylhydrazine structure, leading to the creation of more potent and selective compounds.
This evolutionary path led to the commercialization of several key DBH insecticides, each with distinct properties and target spectra.
Table 2: Comparison of Key Dibenzoylhydrazine Insecticides
| Compound | Year of Discovery/Commercialization | Key Characteristics |
|---|---|---|
| RH-5849 | 1988 | First non-steroidal ecdysone agonist; prototype for the DBH class. researchgate.netresearchgate.net |
| Tebufenozide (B1682728) | Early 1990s | Highly selective for lepidopteran pests; first commercially successful DBH insecticide. nih.govresearchgate.net |
| Methoxyfenozide (B170004) | Mid-1990s | Higher potency than tebufenozide against a broader range of lepidopteran pests. nih.govresearchgate.net |
| Halofenozide (B1672923) | Mid-1990s | Primarily targets coleopteran pests. nih.govresearchgate.net |
| This compound | Later Development | A novel DBH compound noted for its high efficacy against lepidopteran pests, including the diamondback moth. researchgate.netnumberanalytics.com |
Current Research Landscape of this compound in Integrated Pest Management Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. nih.govnih.gov Chemical controls are used only when necessary and with a preference for selective compounds. nih.gov
This compound's characteristics make it a strong candidate for inclusion in IPM programs. researchgate.netresearchgate.net Its high selectivity for target pests, particularly lepidopterans, helps to preserve populations of beneficial insects and other non-target organisms. nih.gov
Current research on this compound within IPM frameworks is multifaceted and includes:
Resistance Management: A primary area of investigation is the potential for pests to develop resistance to this compound. Studies on the diamondback moth, Plutella xylostella, have shown that resistance can be selected for in laboratory settings. researchgate.netnumberanalytics.com However, research also indicates that this resistance may come with a fitness cost to the insect, potentially slowing its development in the field. nih.govillinois.edu Understanding the genetic basis of this resistance is crucial for developing effective resistance management strategies, such as rotating insecticides with different modes of action. researchgate.netresearchgate.net
Cross-Resistance: Research has examined the patterns of cross-resistance between this compound and other insecticides. One study found that a this compound-resistant strain of P. xylostella showed high cross-resistance to other dibenzoylhydrazines and to benzoylphenylureas, but no cross-resistance to organophosphates, carbamates, and pyrethroids. nih.gov This information is vital for designing effective insecticide rotation programs.
Efficacy and Spectrum: Ongoing field and laboratory studies continue to define the efficacy of this compound against a range of lepidopteran pests. This research helps to refine its application within specific crop systems and IPM programs. researchgate.netnih.gov
Molecular Mechanisms of Resistance: To better combat resistance, scientists are investigating the specific molecular changes that confer tolerance to this compound. For instance, one study identified a microRNA, miR-189942, that regulates the expression of the ecdysone receptor isoform B in P. xylostella, thereby influencing its susceptibility to this compound. researchgate.net
Table 3: Summary of Selected Research Findings on this compound in Pest Management
| Research Focus | Key Finding | Implication for IPM | Citation |
|---|---|---|---|
| Inheritance of Resistance in P. xylostella | Resistance to this compound is autosomal, incompletely recessive, and likely polygenic. | Provides a basis for modeling resistance development and creating management strategies. | researchgate.net |
| Stability of Resistance | Resistance in a lab-selected strain of P. xylostella was not stable and declined significantly when selection pressure was removed. | Suggests that insecticide rotation can be a viable strategy to manage this compound resistance. | numberanalytics.com |
| Cross-Resistance Patterns | A this compound-resistant strain of P. xylostella exhibited cross-resistance to other DBHs but not to several other insecticide classes. | Informs the selection of appropriate rotation partners for this compound in resistance management programs. | nih.gov |
| Molecular Basis of Resistance | A specific microRNA (miR-189942) was found to modulate this compound susceptibility in P. xylostella by affecting its target receptor. | Offers a deeper understanding of resistance mechanisms, which could lead to new monitoring tools or more targeted control strategies. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-14-10-15(2)12-19(11-14)23(28)26(24(5,6)7)25-22(27)20-9-8-18-13-16(3)29-21(18)17(20)4/h8-12,16H,13H2,1-7H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCSJFNYZJYLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=C(C=C2)C(=O)NN(C(=O)C3=CC(=CC(=C3)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001033559 | |
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467427-80-1 | |
| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Fufenozide Action on Insect Physiology
Molecular Interactions with Ecdysone (B1671078) Receptor Complex
Fufenozide's primary mode of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). benchchem.comresearchgate.net This mimicry allows it to interact with the ecdysone receptor complex. benchchem.compjoes.com
This compound (B1262883) Binding to the Ecdysone Receptor (EcR)/Ultraspiracle Protein (USP) Complex
The insect ecdysone receptor is a heterodimer composed of two nuclear receptor superfamily members: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). nih.govuky.edu This EcR/USP complex is the functional receptor for ecdysteroids, mediating their effects on gene expression. uky.eduresearchgate.net this compound targets this complex, binding to it and thereby disrupting the normal signaling pathway. benchchem.compjoes.com Research on Plutella xylostella indicates that the EcR isoform B (PxEcR-B) is a specific target of dibenzoylhydrazine insecticides like this compound. nih.govresearchgate.net
Competitive Antagonism or Agonism with Natural Ecdysteroids
This compound acts as a non-steroidal ecdysone agonist. benchchem.compjoes.com This means it binds to the EcR/USP complex and activates it, similar to how the natural hormone 20E would. wikipedia.orgresearchgate.net By binding to the receptor, this compound competes with natural ecdysteroids. pjoes.com However, unlike the transient pulses of natural ecdysteroids that trigger a synchronized molting process, this compound's persistent presence leads to a continuous activation of the receptor, disrupting the cyclical nature of molting. researchgate.net
Disruption of Molting and Developmental Processes
The interaction of this compound with the ecdysone receptor complex leads to a cascade of events that severely disrupt the insect's molting and developmental processes. benchchem.compjoes.com
Interference with Gene Expression Regulating Cuticle Secretion
Activation of the EcR/USP complex by ecdysteroids or agonists like this compound initiates a cascade of transcriptional events, including the regulation of genes involved in cuticle secretion. uky.eduresearchgate.net this compound's binding to the receptor interferes with the normal gene expression patterns that control the synthesis and deposition of the new cuticle. benchchem.compjoes.com This interference leads to abnormal cuticle formation. researchgate.net
Induction of Precocious and Incomplete Molting Phenotypes
The persistent agonistic activity of this compound on the ecdysone receptor triggers premature and unsynchronized molting attempts. benchchem.comwikipedia.orgpjoes.com Insects exposed to this compound often initiate molting before they are physiologically ready, resulting in precocious molting. benchchem.compjoes.com However, due to the disrupted gene expression and cuticle formation, these molting attempts are incomplete and ultimately unsuccessful. benchchem.compjoes.comresearchgate.net This leads to the insect being trapped within its old cuticle, unable to properly shed it. researchgate.net The resulting developmental abnormalities and inability to complete ecdysis are lethal, particularly for larval stages. benchchem.compjoes.com
Modulation of Chitinase (B1577495) Activity and Chitin (B13524) Degradation Pathways
Chitinases are enzymes crucial for the degradation of chitin, a primary component of the insect cuticle, during the molting process. nih.govresearchgate.net Studies have demonstrated that this compound can inhibit chitinase activity. benchchem.comnih.gov This inhibition further exacerbates the molting disruption caused by this compound's interaction with the ecdysone receptor, contributing to the incomplete degradation of the old cuticle and the insect's inability to successfully emerge. benchchem.comresearchgate.net Research on this compound resistance in Plutella xylostella has also indicated that increased chitinase activity might be involved in resistance mechanisms. nih.govcabidigitallibrary.org
Detailed Research Findings:
Research on Plutella xylostella has provided insights into this compound's efficacy and resistance mechanisms. A study reported that this compound displayed a median lethal concentration (LC50) of 7.61 µg/mL against this pest, indicating high potency. benchchem.com Resistance to this compound in P. xylostella can involve enhanced detoxification enzymes and target site insensitivity via miRNA regulation, where miR-189942 suppresses PxEcR-B expression, reducing this compound binding and increasing tolerance. benchchem.comnih.govresearchgate.net
Selected Efficacy Data against Plutella xylostella
| Study | LC50 (µg/mL) | Observations |
| Study A | 7.61 | High mortality in treated larvae. benchchem.com |
Enzymatic Activity Changes in this compound Resistance (Plutella xylostella)
| Enzyme | Activity in Resistant Strain (JSRD) vs Susceptible Strain | Reference |
| Monooxygenase (MO) | Reduced specific activity | cabidigitallibrary.org |
| GSTs | Reduced specific activity | cabidigitallibrary.org |
| Carboxylesterase | Reduced specific activity | cabidigitallibrary.org |
| Aryl-acylamidase | Reduced specific activity | nih.govcabidigitallibrary.org |
| Chitinase | Increased activity | nih.govcabidigitallibrary.org |
Environmental Dissipation of this compound
Studies on the environmental fate of this compound have shown rapid dissipation in surface water-sediment systems following application. pjoes.combenchchem.comresearchgate.net Runoff from agricultural fields can lead to its presence in nearby water bodies. pjoes.combenchchem.com
Environmental Exposure Assessment
| Parameter | Findings | Reference |
| Dissipation Rate | Rapid dissipation post-application. benchchem.comresearchgate.net | benchchem.comresearchgate.net |
| Runoff Potential | Significant runoff after rainfall. benchchem.com | benchchem.com |
Pathways of this compound Uptake and Systemic Effects in Target Organisms
For this compound to exert its insecticidal effects, it must first enter the insect's body and reach its site of action. The primary route through which this occurs significantly influences the compound's application and target spectrum.
Significance of Ingestion as a Primary Route of Action
Research indicates that ingestion is the principal pathway through which this compound enters the target insect's system. researchgate.netbioone.org This means that insects, typically in their larval stages, must consume plant material or other substrates treated with this compound for effective exposure. This characteristic makes this compound particularly effective against chewing insects, such as various lepidopteran larvae, which are major agricultural pests. herts.ac.ukmdpi.com While some contact activity may be observed, the systemic effects leading to mortality are predominantly initiated following oral uptake. researchgate.net
Subsequent Physiological Cascades Leading to Mortality
Upon ingestion and absorption, this compound acts systemically by mimicking the action of 20-hydroxyecdysone (20E), the natural insect molting hormone. pjoes.comresearchgate.netmdpi.com It achieves this by binding to the intracellular ecdysone receptor (EcR) complex, specifically the EcR/ultraspiracle protein (USP) heterodimer. pjoes.com This binding event is crucial as it disrupts the precise hormonal signaling required for successful molting and metamorphosis. pjoes.commdpi.com
The binding of this compound to the ecdysone receptor complex improperly activates or interferes with the downstream genetic processes that control cuticle synthesis and secretion. pjoes.com This leads to a cascade of physiological abnormalities, most notably the induction of a premature and incomplete molt. pjoes.comresearchgate.netmdpi.com Affected larvae are unable to complete the process of shedding their old exoskeleton, becoming trapped within the old cuticle. pjoes.com
A significant consequence of this molting disruption is the rapid cessation of feeding in the exposed larvae. researchgate.netmdpi.com The physiological stress and inability to develop properly cause the insect to stop consuming food, further contributing to its decline. The combination of failed molting and starvation ultimately results in the death of the insect, often occurring within a few days after ingesting a sufficient dose of the compound. researchgate.net
Detailed research findings support this physiological cascade. Studies on susceptible insect strains consistently show that this compound exposure leads to these characteristic developmental and behavioral changes culminating in mortality. cabidigitallibrary.orgnih.gov For instance, investigations into the basis of resistance in insects like Plutella xylostella to this compound, while focusing on resistance mechanisms, implicitly confirm the compound's normal physiological target and effects by observing altered responses in resistant populations compared to susceptible ones. cabidigitallibrary.orgnih.gov These studies highlight that while insects may develop mechanisms to counteract the insecticide, the fundamental pathway to mortality in susceptible individuals involves the disruption of the ecdysone-mediated molting process following ingestion.
The table below summarizes the key physiological effects observed in target insects following the ingestion and systemic action of this compound:
| Physiological Event/Effect | Description |
| Ingestion | Primary route of entry into the insect's system. researchgate.netbioone.org |
| Systemic Distribution | This compound is distributed within the insect's body. |
| Ecdysone Receptor Binding | This compound binds to the EcR/USP complex, mimicking 20E. pjoes.comresearchgate.netmdpi.com |
| Disrupted Gene Regulation | Interference with genes controlling cuticle formation and molting. pjoes.com |
| Precocious/Incomplete Molting | Abnormal and unsuccessful attempts to molt. pjoes.comresearchgate.netmdpi.com |
| Cessation of Feeding | Larvae stop consuming food due to physiological distress and molting failure. researchgate.netmdpi.com |
| Mortality | Death of the insect resulting from the cumulative physiological disruptions, often within days. researchgate.net |
Biological Efficacy and Sublethal Research of Fufenozide on Insect Pests
Larvicidal Efficacy against Susceptible Lepidopteran Populations
Fufenozide (B1262883) has demonstrated notable larvicidal activity against several key agricultural pests. Its mode of action as an ecdysone (B1671078) agonist makes it a valuable tool in insecticide resistance management programs.
This compound-Induced Mortality Rates in Laboratory and Field Studies
Lethal Concentration (LC50) and Efficacy Parameter Determination
The lethal concentration required to kill 50% of a test population (LC50) is a standard measure of an insecticide's toxicity. For this compound, laboratory bioassays have been crucial in establishing these parameters. A laboratory-selected resistant strain of Plutella xylostella exhibited a 302.8-fold higher resistance to this compound based on LC50 values when compared to a susceptible laboratory strain. nih.gov This highlights the compound's intrinsic toxicity to the pest before resistance develops. nih.gov
**Table 1: Comparative Resistance to this compound in Plutella xylostella*** | Strain | Resistance Level (Fold Increase in LC50) | |:--- |:--- | | this compound-Resistant Strain | 302.8 | *Data derived from a study on the inheritance of resistance to this compound in the diamondback moth. nih.gov
Target Pest Spectrum Analysis (e.g., Plutella xylostella, Armyworm, Tea Geometrid)
This compound is primarily utilized for the control of Lepidopteran pests. nih.gov Its efficacy against the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops worldwide, is a key area of its application. nih.govresearchgate.net The development of resistance in this species to this compound further attests to its targeted use and effectiveness. nih.gov While detailed efficacy data on the armyworm (Spodoptera litura) and the tea geometrid (Ectropis obliqua) were not found in the reviewed research, the broader classification of this compound as a potent agent against Lepidopteran pests suggests its potential utility against these species as well.
Ovicidal Activity and Embryogenesis Research
The effects of insect growth regulators often extend beyond the larval stage, impacting other life stages such as eggs.
Impact on Egg Hatchability and Embryonic Development
Insect growth regulators in the diacylhydrazine class can interfere with embryonic development, leading to a reduction in egg hatchability. univ-soukahras.dzresearchgate.netnih.gov This ovicidal activity is often dose-dependent. researchgate.net Chemicals in this class can penetrate the egg chorion and disrupt embryogenesis, which can inhibit hatching. nih.govwur.nl While specific studies detailing the direct ovicidal effects and impact on the embryonic development of this compound were not prominently available, the known mechanisms of related compounds suggest a potential for such activity.
Investigation of Morphological Aberrations in Larvae Post-Hatching
Exposure to ecdysone agonists can lead to various morphological abnormalities in insects. univ-soukahras.dzresearchgate.net These can include incomplete molting, deformities in the cuticle, and other developmental defects that ultimately lead to mortality. nih.gov For example, with related compounds, observed aberrations have included distended larval bodies and the appearance of larvae with supernumerary heads. univ-soukahras.dzresearchgate.net Although direct evidence of this compound causing specific morphological aberrations post-hatching was not found in the available literature, it is a plausible outcome given its mode of action as an insect growth regulator that induces premature and incomplete molting.
Table of Compounds Mentioned
Sublethal Effects on Insect Life History Traits and Population Dynamics
Analysis of Reduced Fecundity in Treated Insect Generations
Sublethal exposure to this compound and other ecdysone agonists has been shown to negatively impact the reproductive output of treated insects. Studies on this compound-resistant strains of the diamondback moth, Plutella xylostella, have revealed a fitness cost associated with resistance, which includes a lower reproductive ability. nih.gov This suggests that the physiological changes conferring resistance may concurrently impair reproductive functions.
Similarly, other ecdysone agonists have demonstrated direct impacts on fecundity. For instance, methoxyfenozide (B170004) has been found to negatively affect the fecundity of the beet armyworm, Spodoptera exigua. conicet.gov.ar In studies with S. exigua, adults that survived exposure to methoxyfenozide showed no reduction in the total number of eggs laid (fecundity), but the percentage of eggs that hatched (fertility) was significantly lower compared to untreated insects. nih.gov Furthermore, when female Spodoptera litura were treated with sublethal concentrations of methoxyfenozide, their fecundity was significantly reduced. entomol.org The application of ecdysone agonists can disrupt the normal processes of oocyte growth and egg formation, leading to a decrease in the number of viable offspring and thereby impacting the population density in subsequent generations. conicet.gov.ar
Research on the tufted apple bud moth, Platynota idaeusalis, showed that females emerging from larvae treated with tebufenozide (B1682728) laid significantly fewer eggs. nih.gov These findings highlight that even at concentrations that are not lethal, these insecticides can have significant long-term consequences on the reproductive success and population growth of pest species. entomol.org
| Insect Species | Compound | Observed Effect on Fecundity/Fertility | Reference |
| Plutella xylostella | This compound | Lower reproductive ability in resistant strains | nih.gov |
| Spodoptera exigua | Methoxyfenozide | Significantly reduced fertility (egg hatch) | nih.gov |
| Spodoptera litura | Methoxyfenozide | Significantly reduced fecundity | entomol.org |
| Platynota idaeusalis | Tebufenozide | 37% to 65% fewer eggs laid | nih.gov |
Extended Larval Development Durations and Associated Impacts
Exposure to sublethal doses of this compound and its analogs can significantly alter the developmental timelines of insects, most notably by extending the larval period. While this compound-specific data is emerging, studies on chemically similar ecdysone agonists provide strong evidence for this phenomenon. For example, sublethal concentrations of methoxyfenozide have been shown to increase both the larval and pupal development times in the beet armyworm, Spodoptera exigua. nih.gov Similarly, in the fall armyworm, Spodoptera frugiperda, the larval stage lasted 1.6 to 1.7 times longer in individuals treated with methoxyfenozide compared to controls. scielo.br
This prolongation of the larval stage can have several ecological implications. A longer larval period increases the window of vulnerability to natural enemies such as predators and parasitoids. However, it also means that the larvae may continue to feed on crop plants for a longer duration, potentially leading to increased crop damage.
Conversely, in some cases, accelerated development has been observed. For instance, third-instar larvae of the tufted apple bud moth, Platynota idaeusalis, exhibited slightly accelerated development when exposed to a higher sublethal concentration of tebufenozide. nih.gov This variability in developmental response highlights the complexity of sublethal effects, which can be influenced by factors such as the specific insect species, its developmental stage at the time of exposure, and the concentration of the insecticide.
| Insect Species | Compound | Effect on Larval/Pupal Development | Reference |
| Spodoptera exigua | Methoxyfenozide | Increase in both larval and pupal developmental times | nih.gov |
| Spodoptera frugiperda | Methoxyfenozide | Larval stage extended by 1.6 to 1.7 times | scielo.br |
| Platynota idaeusalis | Tebufenozide | Slightly accelerated development at higher sublethal doses | nih.gov |
| Phaedon brassicae | Halofenozide (B1672923) | Larval molting failure | nih.gov |
Incidence of Deformed Adult Emergence
A significant sublethal effect associated with exposure to this compound and other ecdysone agonists is the increased incidence of morphological deformities in emerging adult insects. These compounds interfere with the molting process, and even if the insect survives to adulthood, it may emerge with physical abnormalities that can impair its fitness.
Studies on the beet armyworm, Spodoptera exigua, have shown that larvae surviving treatment with methoxyfenozide have a higher frequency of wing malformations in the resulting adults. nih.gov Similarly, treated larvae of the tufted apple bud moth, Platynota idaeusalis, exhibited a higher rate of deformed adults upon emergence when exposed to tebufenozide. nih.gov The fall armyworm, Spodoptera frugiperda, also displayed a greater number of deformed adults after larval treatment with methoxyfenozide. researchgate.net
| Insect Species | Compound | Observed Deformities | Reference |
| Spodoptera exigua | Methoxyfenozide | Higher frequency of wing malformations | nih.gov |
| Platynota idaeusalis | Tebufenozide | More deformed adults | nih.gov |
| Spodoptera frugiperda | Methoxyfenozide | Presence of deformed pupae and more deformed adults | researchgate.net |
Alterations in Pupation Rates and Overall Survival
Research on the tufted apple bud moth, Platynota idaeusalis, demonstrated that larvae treated with tebufenozide experienced higher pupal mortalities. nih.gov Similarly, in the fall armyworm, Spodoptera frugiperda, sublethal doses of methoxyfenozide resulted in increased pupal mortality. scielo.brresearchgate.net Studies on the brassica leaf beetle, Phaedon brassicae, revealed that exposure to the ecdysone agonist halofenozide significantly reduced pupation rates. nih.gov
| Insect Species | Compound/Mixture | Effect on Pupation and Survival | Reference |
| Platynota idaeusalis | Tebufenozide | Higher pupal mortalities | nih.gov |
| Spodoptera frugiperda | Methoxyfenozide | Higher pupal mortality | scielo.brresearchgate.net |
| Phaedon brassicae | Halofenozide | Significantly reduced pupation rates | nih.gov |
| Spodoptera exigua | Methoxyfenozide + Lufenuron (B1675420) | Significantly inhibited pupation rate | researchgate.net |
| Plutella xylostella | This compound | Reduced survival as a fitness cost of resistance | nih.gov |
Studies on Feeding Cessation and Inhibition in Exposed Larvae
While direct studies on the antifeedant properties of this compound are limited, the mode of action of ecdysone agonists inherently involves the cessation of feeding as a prelude to molting. Research on other compounds supports this effect. For instance, sublethal doses of some insecticides have been shown to reduce feeding in various insect species. mdpi.com The disruption of feeding behavior prevents further damage to crops and weakens the larvae, making them more susceptible to other stressors and reducing their ability to complete development. This feeding inhibition is a key component of the insecticidal action of this compound, contributing to pest control even when the dose is not immediately lethal.
Fufenozide Resistance: Mechanistic Investigations and Management Strategies
Development and Stability of Fufenozide (B1262883) Resistance in Insect Strains
The emergence of insecticide resistance is a significant challenge in pest management. This compound, a non-steroidal ecdysone (B1671078) agonist, has been effective against various lepidopteran pests, but its efficacy is threatened by the development of resistance. Understanding the dynamics of how resistance develops and its stability within insect populations is crucial for creating sustainable control strategies.
The diamondback moth, Plutella xylostella, is a notorious pest of cruciferous crops known for its ability to rapidly develop resistance to insecticides. thepharmajournal.com Laboratory selection experiments have demonstrated that this insect can develop high levels of resistance to this compound under continuous selection pressure.
In one study, a susceptible laboratory strain of P. xylostella was selected for resistance to this compound, resulting in a strain that exhibited a 302.8-fold higher level of resistance compared to the original susceptible strain. nih.gov Another laboratory selection experiment achieved an even higher resistance ratio of 320.3-fold in P. xylostella. illinois.eduresearchgate.net These studies confirm that P. xylostella possesses the genetic potential to develop significant resistance to this compound when subjected to persistent exposure. The genetic basis for this resistance is thought to be controlled by more than one gene and is inherited as an autosomal and incompletely recessive trait. nih.gov
| Study Reference | Resistant Strain | Resistance Ratio (-fold) |
|---|---|---|
| Tang et al. (2011) | JSR | 320.3 illinois.eduresearchgate.net |
| Sun et al. (2011) | Not Specified | 302.8 nih.gov |
Investigating the stability of resistance is key to resistance management. In the case of this compound, the high levels of resistance selected for in the laboratory have been shown to be unstable. When the selection pressure is removed, the resistance phenotype tends to revert towards susceptibility.
A study on a highly resistant strain of P. xylostella (JSR), which had a resistance ratio of 320.3, found that the resistance level declined substantially to 20.5-fold after only six generations without exposure to this compound. illinois.eduresearchgate.net However, the susceptibility did not fully return to the baseline level even after 28 generations without selection pressure. illinois.edu This incomplete reversion suggests that while the primary resistance mechanisms may be associated with fitness costs, some resistance alleles may persist in the population at a low frequency. The rapid reversal of resistance was associated with an increased relative fitness of 0.87 in the strain when the selection pressure was withdrawn. illinois.eduresearchgate.net Other research has also noted that this compound resistance in P. xylostella comes at the expense of fitness, particularly affecting reproductive ability. nih.govresearchgate.net
| Generation | Condition | Resistance Ratio (-fold) |
|---|---|---|
| Initial | Under this compound Selection | 320.3 illinois.eduresearchgate.net |
| G6 | No Selection Pressure | 20.5 illinois.eduresearchgate.net |
| G28 | No Selection Pressure | Partial, but not full, reversion to susceptibility illinois.edu |
Molecular and Biochemical Mechanisms of Resistance
To counteract resistance effectively, it is essential to understand the underlying molecular and biochemical mechanisms. For this compound, research has focused on target-site resistance, which involves modifications to the insecticide's molecular target.
This compound functions as an ecdysone agonist, meaning it mimics the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and binds to the ecdysone receptor (EcR). nih.govscienceopen.com This binding initiates a premature and incomplete molting process, ultimately leading to the insect's death. Resistance can arise from alterations in this target receptor.
In Plutella xylostella, the specific target of this compound is the B isoform of the ecdysone receptor, known as PxEcR-B. nih.gov Research indicates that a key mechanism of resistance involves the transcriptional downregulation of the PxEcR-B gene. researchgate.netnih.gov By reducing the expression of its specific molecular target, the insect becomes less sensitive to the action of this compound. With fewer PxEcR-B receptors available for the insecticide to bind to, the lethal cascade of premature molting is not as effectively initiated. This change in gene expression provides a direct pathway to increased tolerance. nih.gov
The regulation of PxEcR-B expression is a sophisticated process influenced by small non-coding RNA molecules known as microRNAs (miRNAs). nih.gov Specifically, a microRNA identified as miR-189942 has been shown to play a pivotal role in this compound resistance in P. xylostella. nih.govnih.gov
Bioinformatic analysis identified a binding site for miR-189942 within the 3'-untranslated region (3'-UTR) of the PxEcR-B messenger RNA (mRNA). nih.gov Subsequent experiments confirmed that miR-189942 directly binds to this site and suppresses the expression of the PxEcR-B gene. nih.govnih.gov This suppression of the target receptor leads to increased tolerance to this compound.
Experimental manipulation of miR-189942 levels has provided direct evidence for its role in resistance.
When an agomir (a synthetic mimic) of miR-189942 was introduced, leading to its overexpression, the expression of PxEcR-B decreased by 71 ± 4%. nih.gov
Conversely, when an antagomir (a synthetic inhibitor) of miR-189942 was used, the expression of PxEcR-B increased by 4.19-fold. nih.gov
Crucially, altering the levels of miR-189942 changed the sensitivity of P. xylostella to this compound but had no effect on its sensitivity to chlorantraniliprole, an insecticide that targets a different receptor (the ryanodine (B192298) receptor). nih.govnih.gov This demonstrates the specificity of this regulatory mechanism to this compound and other ecdysone agonists that target PxEcR-B. These findings provide clear evidence of miRNA-mediated regulation as a mechanism of insecticide resistance. nih.gov
| Experimental Treatment | Effect on miR-189942 Level | Resulting Change in PxEcR-B Expression | Impact on this compound Susceptibility |
|---|---|---|---|
| Application of miR-189942 agomir (mimic) | Overexpression | Decreased by 71 ± 4% nih.gov | Decreased (Increased Tolerance) nih.gov |
| Application of miR-189942 antagomir (inhibitor) | Knockdown | Increased by 4.19-fold nih.gov | Increased (Decreased Tolerance) nih.gov |
Metabolic Resistance Pathways
Metabolic resistance is a primary mechanism through which insects develop tolerance to insecticides, including this compound. This form of resistance involves the enzymatic detoxification of the chemical before it can reach its target site. Several key enzyme families have been implicated in the breakdown and clearance of this compound.
Monooxygenases, particularly cytochrome P450 enzymes (P450s), are a critical family of detoxification enzymes involved in Phase I metabolism of a vast array of xenobiotics. researchgate.net These enzymes catalyze oxidative reactions that can neutralize a toxic compound or modify it for subsequent breakdown and excretion. illinois.edu The involvement of monooxygenases in conferring resistance to this compound has been identified through biochemical analyses.
In a laboratory-selected strain of the diamondback moth, Plutella xylostella, that had developed high resistance to this compound (320.3-fold), the role of these enzymes was investigated. illinois.eduresearchgate.net When the selection pressure from this compound was removed, the resistance level in this strain significantly decreased. illinois.eduresearchgate.net This decline in resistance was correlated with a corresponding reduction in the specific activity of monooxygenases, suggesting that elevated MO activity is a key factor in this compound resistance in this pest. illinois.eduresearchgate.net
Glutathione (B108866) S-transferases (GSTs) are Phase II detoxification enzymes that play a crucial role in protecting organisms from oxidative stress and metabolizing toxic compounds. illinois.edu They function by catalyzing the conjugation of glutathione to a wide range of xenobiotics, rendering them more water-soluble and easier to excrete.
The contribution of GSTs to this compound resistance has been demonstrated in studies on resistant insect populations. In the this compound-resistant strain of P. xylostella, elevated GST activity was associated with resistance. illinois.eduresearchgate.net When the resistant strain was reared for multiple generations without exposure to this compound, the subsequent drop in resistance was accompanied by a significant decrease in GST activity. illinois.eduresearchgate.net This provides direct biochemical evidence that GST-mediated metabolism is an important pathway contributing to this compound resistance. illinois.eduresearchgate.net
Carboxylesterases (CarEs) are hydrolytic enzymes known to be involved in the detoxification of various insecticides, including organophosphates, carbamates, and pyrethroids. These enzymes can confer resistance by either rapidly metabolizing the insecticide or by sequestering it, preventing the compound from reaching its neurological target.
Biochemical investigations have confirmed the involvement of carboxylesterases in this compound resistance. In the highly resistant strain of P. xylostella, the level of carboxylesterase activity was linked to the level of this compound resistance. illinois.eduresearchgate.net As the resistance of this strain reverted towards susceptibility in the absence of selection pressure, a marked reduction in carboxylesterase activity was observed. illinois.eduresearchgate.net This finding indicates that enhanced carboxylesterase-mediated degradation is a significant mechanism for this compound resistance. illinois.eduresearchgate.net
Aryl-acylamidase is another type of hydrolytic enzyme that has been implicated in the metabolic resistance to certain agrochemicals. While less commonly cited than P450s or GSTs, its role can be significant in specific cases of resistance. Research has shown that this enzyme is involved in the breakdown of this compound. illinois.eduresearchgate.net
Other Mechanisms (e.g., Penetration Resistance, Chitinase (B1577495) Activity Alterations)
Beyond the primary metabolic pathways, other physiological changes can contribute to insecticide resistance. These can include alterations to the insect's cuticle that slow insecticide absorption (penetration resistance) or changes in the activity of other relevant enzymes.
While cuticular resistance, which involves modifications to the insect's outer layer to slow the absorption of contact insecticides, is a known mechanism against various chemicals, its specific role in this compound resistance is not well-documented in available research. nih.gov
However, investigations into the biochemical basis of this compound resistance in P. xylostella have revealed an interesting alteration in chitinase activity. illinois.eduresearchgate.net Chitinase is an enzyme involved in the degradation and remodeling of chitin (B13524), a key component of the insect cuticle and peritrophic matrix. In a this compound-resistant strain where resistance was allowed to decay, the activity of chitinase was observed to increase as the insects became more susceptible to the insecticide. illinois.eduresearchgate.net This inverse relationship is notable and suggests a complex interplay between the insect's developmental processes and the mechanisms of resistance to this ecdysone agonist.
Cross-Resistance Patterns and Their Implications
The development of resistance to this compound can concurrently confer resistance to other insecticides, a phenomenon known as cross-resistance. This is a critical consideration for designing effective resistance management strategies, as it limits the options for rotating chemical classes. Studies on this compound-resistant strains of P. xylostella have delineated clear patterns of cross-resistance.
A this compound-resistant strain of P. xylostella demonstrated high levels of cross-resistance to other insecticides within the same chemical class (dibenzoylhydrazines) such as tebufenozide (B1682728) and methoxyfenozide (B170004), as well as to insecticides from the benzoylphenylurea (B10832687) class. nih.govresearchgate.net This is expected, as these compounds often share similar modes of action or are metabolized by the same enzymatic pathways.
The same strain showed a low level of cross-resistance to abamectin. nih.govresearchgate.net Importantly, no cross-resistance was observed to insecticides from the organophosphate, carbamate, or pyrethroid classes. nih.govresearchgate.net This lack of cross-resistance to insecticides with different modes of action provides a basis for effective insecticide rotation programs aimed at managing this compound resistance in the field. nih.govnih.gov
Interactive Data Table: Cross-Resistance in a this compound-Resistant Strain of Plutella xylostella
| Insecticide Class | Compound | Cross-Resistance Level | Reference |
| Dibenzoylhydrazines | Tebufenozide | High / Medium | nih.govresearchgate.net |
| Methoxyfenozide | Medium | researchgate.net | |
| Benzoylphenylureas | Hexaflumuron | Medium | researchgate.net |
| Avermectins | Abamectin | Low | nih.govresearchgate.net |
| Spinosyns | Spinosad | Very Low | researchgate.net |
| Organophosphates | Phoxim | None | nih.govresearchgate.net |
| Chlorpyrifos | None | researchgate.net | |
| Carbamates | Methomyl | None | researchgate.net |
| Pyrethroids | Beta-cypermethrin | None | researchgate.net |
| Pyrroles | Chlorfenapyr | None | researchgate.net |
Characterization of Cross-Resistance to Other Dibenzoylhydrazines and Benzoylphenylureas
Investigations into this compound resistance have revealed significant cross-resistance with other insecticides within the same chemical class and related classes. In a key study on a this compound-resistant strain of the diamondback moth, Plutella xylostella, the resistant strain (JSR) demonstrated high cross-resistance to other dibenzoylhydrazines and to benzoylphenylureas. researchgate.netnih.gov Specifically, this this compound-selected strain exhibited medium cross-resistance to the dibenzoylhydrazines tebufenozide and methoxyfenozide, as well as to the benzoylphenylurea hexafluron. researchgate.net This pattern indicates a common resistance mechanism is likely active against these structurally related compounds, which share a similar mode of action as ecdysone agonists or chitin synthesis inhibitors. The correlation in resistance suggests that the development of resistance to this compound can simultaneously reduce the efficacy of these other important insect growth regulators.
Assessment of Cross-Resistance to Unrelated Insecticide Classes (e.g., Organophosphates, Carbamates, Pyrethroids, Abamectin)
When the this compound-resistant Plutella xylostella strain was tested against insecticides from chemically distinct classes, a different pattern emerged. Research shows the this compound-resistant strain had no cross-resistance to organophosphates, carbamates, or pyrethroids. researchgate.netnih.gov Specific insecticides tested that showed no cross-resistance include the organophosphates phoxim, methomyl, and chlorpyrifos, and the pyrethroid beta-cypermethrin. researchgate.net
However, low levels of cross-resistance were observed with abamectin. researchgate.netnih.gov A tebufenozide-selected strain of P. xylostella also showed a medium level of cross-resistance to abamectin. researchgate.net Very low cross-resistance was also noted for spinosad in the this compound-resistant strain. researchgate.net The absence of significant cross-resistance to most unrelated insecticide classes is a critical finding for designing effective resistance management programs. researchgate.netnih.gov
**Table 1: Cross-Resistance Profile of this compound-Resistant *Plutella xylostella***
| Insecticide Class | Compound | Level of Cross-Resistance | Citation(s) |
|---|---|---|---|
| Dibenzoylhydrazines | Tebufenozide | Medium to High | researchgate.net, nih.gov |
| Methoxyfenozide | Medium to High | researchgate.net, nih.gov | |
| Benzoylphenylureas | Hexafluron | Medium | researchgate.net |
| Avermectins | Abamectin | Low | researchgate.net, nih.gov |
| Spinosyns | Spinosad | Very Low | researchgate.net |
| Organophosphates | Phoxim | None | researchgate.net, nih.gov |
| Methomyl | None | researchgate.net | |
| Chlorpyrifos | None | researchgate.net | |
| Carbamates | - | None | researchgate.net, nih.gov |
| Pyrethroids | Beta-cypermethrin | None | researchgate.net |
Fitness Costs Associated with this compound Resistance Development
Evaluation of Reproductive Capacity and Relative Fitness Decrements
The development of resistance to this compound in insect populations is often associated with significant fitness costs. researchgate.netnih.gov These costs manifest as disadvantages in survival and reproduction in the absence of the insecticide. frontiersin.org In a laboratory-selected this compound-resistant strain of P. xylostella, researchers observed a lower reproductive ability and a relative fitness of 0.50 compared to a susceptible strain. researchgate.netnih.gov This reduction in fitness was linked to the degradation of several key life-history parameters, including the larval survival rate, oviposition rate, fecundity (the number of eggs produced), and egg hatchability. researchgate.net
Another study on a different this compound-resistant strain of P. xylostella reported a similar, and even more pronounced, fitness cost, with a relative fitness of 0.39. researchgate.net Research on the related dibenzoylhydrazine insecticide, tebufenozide, has shown comparable results. A tebufenozide-resistant strain of S. exigua had a relative fitness of 0.71, with lower larval survival, pupal weight, and oviposition rates. nih.gov Similarly, a tebufenozide-resistant strain of P. xylostella displayed significant reproductive disadvantages and a relative fitness of only 0.3. researchgate.net These findings consistently indicate that the evolution of resistance to this compound and related compounds imposes a substantial biological cost on the insect.
Table 2: Documented Fitness Costs in this compound-Resistant Pest Strains
| Pest Species | Resistant Compound | Relative Fitness | Observed Decrements | Citation(s) |
|---|---|---|---|---|
| Plutella xylostella | This compound | 0.50 | Lower reproductive ability, reduced larval survival, oviposition, hatchability, and fecundity. | researchgate.net, nih.gov |
| Plutella xylostella | This compound | 0.39 | Depletion of oviposition duration, hatchability, and fecundity. | researchgate.net |
| Spodoptera exigua | Tebufenozide | 0.71 | Lower larval survival, pupal weight, pupation rate, and oviposition per female; prolonged larval and pupal duration. | nih.gov |
| Plutella xylostella | Tebufenozide | 0.30 | Decreased copulation rate, reproductivity, and hatchability. | researchgate.net |
Ecological and Evolutionary Consequences of Fitness Costs in Pest Populations
The fitness costs associated with this compound resistance have significant ecological and evolutionary implications. researchgate.netfrontiersin.org These costs create a trade-off where the resistance allele provides a survival advantage in the presence of the insecticide but becomes disadvantageous when the selection pressure is removed. frontiersin.org In the absence of this compound, susceptible individuals may retain a reproductive or survival advantage, which can lead to a decrease in the frequency of resistant individuals in the population over time. nih.gov
Environmental Fate and Degradation Research of Fufenozide
Degradation Pathways in Aquatic and Terrestrial Ecosystems
Fufenozide's dissipation in the environment is influenced by processes such as photodegradation in water and biodegradation in soil and water-sediment systems. Studies have investigated the kinetics and products of these degradation routes to understand the compound's behavior in diverse environmental matrices.
Photodegradation Studies in Aqueous Solutions
Photodegradation is a significant dissipation pathway for This compound (B1262883) in aquatic environments, driven by exposure to light.
The rate of this compound photodegradation in aqueous solutions is dependent on the light spectrum. Studies have shown that the photodecomposition of this compound (referenced as JS-118 in some studies) in aqueous solutions follows first-order kinetics under both UV radiation and natural sunlight. researchgate.netresearchgate.net The degradation rates are faster under UV light compared to natural sunlight. researchgate.net Reported half-lives (t₁/₂) for this compound degradation are in the range of 6.00–10.85 minutes under UV light and 6.63–10.16 days under sunlight. researchgate.net These results indicate that direct photoreaction is an important dissipation pathway for this compound in natural water systems. researchgate.net
Research into the photodegradation of this compound under UV light has led to the identification of phototransformation products. Under UV irradiation, two major photoproducts of this compound have been detected. researchgate.net These products were tentatively identified based on HPLC-MS spectral information as N-t-butyl-N-(3,5-dimethylbenzoyl) and 3,7-dimethyl-benzoatedihydrofuran. researchgate.net Proposed photolysis pathways for this compound have also been outlined based on these findings. researchgate.net
Biodegradation Investigations in Soil and Water-Sediment Systems
Biodegradation by microorganisms plays a crucial role in the degradation of this compound in soil and water-sediment environments. This compound has been observed to dissipate rapidly in soil and water-sediment systems. pjoes.com Biotransformation by microorganisms is related to the degradation of this compound in surface water. researchgate.netpjoes.com
Investigations have focused on isolating and characterizing bacterial strains capable of degrading this compound from contaminated environments. From soil contaminated with this compound, seven strains of this compound-degrading bacteria were isolated and screened. aip.orgscience.gov These strains were designated as DDH01, DDH03, DDH04, DDH05, DDH06, and DDH07 (note: DDH04 and DDH07 are listed twice in the source). aip.org Characterization of these strains revealed variations in Gram staining properties: DDH01, DDH02, DDH04, and DDH05 were identified as Gram-positive bacteria, while DDH03, DDH06, and DDH07 were Gram-negative. aip.org All seven strains were described as rod-shaped bacteria lacking spores and possessing weak flagella. aip.org Further characteristics included the presence of capsules in DDH06 and DDH07, while the remaining five strains lacked capsules. aip.org Colony characteristics on beef extract peptone medium plates were described as milky white colonies with irregular edges, thinner lawn, and a smaller colony size with a smooth surface. aip.org The growth of these seven strains was significantly affected by the concentration of this compound, and all strains were able to grow in a range from 0.00025 g/mL to 1 g/mL of 10% this compound suspension. aip.org Strain DDH2 demonstrated the best growth among the seven strains in the 10% this compound suspension medium. aip.org
Microorganisms employ various enzymatic mechanisms to degrade pesticides, including oxidation, hydrolysis, reduction, hydration, conjugation, isomerization, and cyclization. iastate.edu These processes are carried out by different enzyme systems such as esterases, mixed function oxidases (MFO), hydrolases, and glutathione (B108866) S-transferases (GST). researchgate.net Microbes can utilize pesticides through co-metabolism, where degradation occurs incidentally to their normal metabolic functions, or catabolism, where the organic molecule is used as a nutrient or energy source. iastate.edu While this compound biodegradation in soil and water-sediment systems is recognized as an important process researchgate.netpjoes.com, and specific this compound-degrading bacterial strains have been isolated aip.org, the detailed microbial degradation pathways and specific enzymatic mechanisms for this compound by these isolated strains are not explicitly described in the provided research summaries. General mechanisms observed in the microbial degradation of other pesticides, such as hydrolysis, dehalogenation, and hydroxylation mdpi.com, or the involvement of enzymes like cytochrome P450s, nitrile hydratases, and amidases frontiersin.org, illustrate the types of processes that could potentially be involved in this compound biodegradation.
Hydrolysis Studies in Abiotic Aqueous Environments
Hydrolysis plays a role in the abiotic degradation of pesticides in aqueous solutions herts.ac.uk. Research indicates that this compound (referred to as JS-118 in some studies) is quite stable in aqueous solutions in the dark, with no significant degradation observed under various conditions researchgate.netresearchgate.net. Abiotic hydrolysis is considered relatively unimportant compared to photolysis for JS-118 researchgate.netresearchgate.net.
Dissipation Dynamics and Persistence in Agricultural Environments
This compound's dissipation and persistence in agricultural environments are influenced by various factors, including transport mechanisms and degradation rates in different media.
Assessment of this compound Runoff and Transport into Aquatic Systems
Pesticides applied to agricultural fields can enter aquatic systems through various routes, including runoff pjoes.comnih.gov. Studies have shown that this compound can be transported into ditches and ponds via runoff, particularly after heavy rainfall events occurring shortly after application pjoes.com. The risk of this compound exposure to aquatic systems from agricultural fields is lower when rainfall occurs later after application pjoes.com. Runoff can carry the pesticide into surface water bodies pjoes.com.
Dissipation Rates and Half-Lives (DT50, DT90) in Various Soil Types and Water-Sediment Systems
This compound dissipates rapidly in both soil and water-sediment systems pjoes.com. Dissipation half-lives (DT50) represent the time required for the chemical concentration to decline by 50% herts.ac.ukfrontiersin.org. DT90 represents the time for a 90% decline herts.ac.uk.
In soil, this compound dissipates quickly, with published half-lives ranging from 5.7 to 6.4 days in Southern China pjoes.com. The rate of dissipation in soil can be influenced by soil type and other factors researchgate.net.
In water-sediment systems, this compound also dissipates rapidly pjoes.com. Photolysis and biotransformation by microorganisms are considered factors related to this compound degradation in surface water based on laboratory studies pjoes.comresearchgate.net.
While specific DT50 and DT90 values for this compound in various soil types and water-sediment systems from the search results are limited, general principles of pesticide dissipation indicate that these rates are influenced by factors such as microbial activity, temperature, pH, and organic matter content herts.ac.ukfrontiersin.orgoregonstate.eduoekotoxzentrum.ch.
Factors Influencing Environmental Persistence (e.g., Soil Organic Matter Content)
The persistence of a pesticide in the environment is influenced by its inherent properties and environmental conditions oregonstate.edueuropa.eucropnuts.comnih.gov. Factors influencing pesticide fate in soil include temperature, soil pH, soil texture, sunlight, organic matter, and moisture oregonstate.edu. Soil organic matter content is a significant factor influencing the retention and degradation of chemicals in soil fao.orgmdpi.com. Higher organic matter content can influence microbial activity, which plays a key role in biodegradation oregonstate.edufao.org.
While the search results specifically link soil organic matter content to the persistence of other pesticides like chlorothalonil (B1668833) and metribuzin (B1676530) nih.govnih.gov, and discuss its general importance fao.orgmdpi.com, a direct quantitative relationship between soil organic matter content and this compound persistence was not explicitly detailed in the provided snippets. However, the general principles of environmental fate suggest that soil organic matter would likely play a role in this compound's dissipation and persistence in soil.
Identification and Quantification of Environmental Metabolites
The identification and quantification of environmental metabolites are crucial for understanding the full environmental fate of a compound nih.gov. Analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to determine this compound concentrations in various matrices like soil, water, and sediment pjoes.comresearchgate.net. These methods offer high selectivity and sensitivity pjoes.comresearchgate.net.
For JS-118 (this compound), laboratory studies on photolysis in aqueous solutions under UV light detected two major photoproducts, tentatively identified as N-t-butyl-N-(3,5-dimethylbenzoyl) and 3,7-dimethyl-benzoatedihydrofuran researchgate.net. Proposed photolysis pathways for JS-118 have also been outlined researchgate.net.
Research has also identified several strains of bacteria capable of degrading this compound in contaminated soils, suggesting potential bioremediation strategies benchchem.comscience.gov. While bacterial degradation is mentioned, specific metabolites formed through microbial action were not detailed in the provided search results.
Compound Information
| Compound Name | PubChem CID |
| This compound | 24781705 |
Interactive Data Tables
Based on the provided search results, detailed quantitative data suitable for interactive tables across various soil types and water-sediment systems for this compound's DT50 and DT90 values were limited. The available data primarily mentioned a range of half-lives in Southern China soil (5.7-6.4 days) pjoes.com and rapid dissipation in water-sediment systems pjoes.com.
However, we can present the tentatively identified photoproducts in a table format:
| Degradation Pathway | Metabolite Name | Tentative Identification |
| Photolysis (Aqueous) | N-t-butyl-N-(3,5-dimethylbenzoyl) | Yes |
| Photolysis (Aqueous) | 3,7-dimethyl-benzoatedihydrofuran | Yes |
Fufenozide Synthesis and Structure Activity Relationship Sar Research
Synthetic Methodologies for Fufenozide (B1262883) and its Analogues
The synthesis of this compound primarily relies on the coupling of two key precursors: tert-butoxycarbonyl-2-tert-butylhydrazine and 3,5-dimethylbenzoyl chloride. benchchem.com
The synthesis of tert-butoxycarbonyl-2-tert-butylhydrazine typically involves a two-step process. The first step is the protection of tert-butylhydrazine (B1221602) through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). benchchem.com The second step involves N-alkylation using tert-butyl bromide in the presence of potassium carbonate to yield the desired intermediate. benchchem.com
3,5-Dimethylbenzoyl chloride is prepared by refluxing 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) at 70°C, followed by solvent removal and purification via distillation. benchchem.com
The core structure of this compound is assembled through a coupling reaction between tert-butoxycarbonyl-2-tert-butylhydrazine and 3,5-dimethylbenzoyl chloride. This reaction is typically carried out in anhydrous toluene (B28343) at a temperature of 5–8°C using sodium hydroxide (B78521) as a base. benchchem.com
Comparative studies have evaluated different synthetic routes for this compound, considering factors such as reagents, temperature, yield, and purity. Table 1 summarizes a comparison of different methods. benchchem.com
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
| Classical Coupling | NaOH, Toluene | 5–8°C | 78 | 92 |
| Catalytic | TBAB, Toluene | 5–8°C | 85 | 95 |
| Microwave-Assisted | DMF | MW 100W, 80°C | 91 | 98 |
Table 1: Comparison of this compound synthesis methods. benchchem.com
Recent advances in synthetic strategies for 2,3-dihydrobenzofurans, a core component of this compound's structure, have also been explored, including palladium/norbornene cooperative catalysis for direct annulation between aryl iodides and epoxides. chim.itcnr.itnih.gov This method has been demonstrated in a concise synthesis of this compound. chim.itnih.gov
SAR Studies for Optimizing Ecdysone (B1671078) Agonist Activity
Exploration of Substituent Effects on Receptor Binding Affinity
The diacylhydrazine class of compounds, including this compound, acts by mimicking the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and binding to the EcR-USP complex. researchgate.netresearchgate.net SAR studies aim to identify how different substituents on the this compound molecule influence this binding interaction.
Research on diacylhydrazine derivatives has shown that the nature and position of substituents on the aromatic rings significantly affect insecticidal activity. For example, studies on novel diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold revealed that phenyl, 4-fluoro phenyl, and four fluorophenyl substituents showed positive influence on insecticidal activities, while the introduction of a heterocyclic ring like pyridine (B92270) and pyrazole (B372694) had negative impacts. nih.govresearchgate.net
While specific detailed data tables on substituent effects directly on this compound's receptor binding affinity were not extensively found in the provided search results, the general principles observed for other diacylhydrazines highlight the importance of aromatic ring substitutions in modulating activity. nih.govresearchgate.netmdpi.com The binding interaction with the EcR-USP complex is a key determinant of efficacy, and subtle changes in substituent electronic and steric properties can alter the fit and affinity for the receptor binding pocket. researchgate.net
Modifications for Enhanced Insecticidal Efficacy and Selectivity
Modifications to the this compound structure and its analogues are explored to improve insecticidal potency against target pests and enhance selectivity, minimizing effects on non-target organisms. researchgate.net
This compound is known to be highly effective against lepidopteran pests such as the diamondback moth (Plutella xylostella) and armyworm (Mythimna unipuncta). benchchem.com Studies have demonstrated its high efficacy with low LC50 values against the diamondback moth. benchchem.com
Table 2 shows example efficacy data against key lepidopteran pests. benchchem.com
| Pest | Efficacy (%) | Application Rate (g/ha) |
| Diamondback Moth | 90 | 100 |
| Armyworm | 85 | 150 |
| Tea Geometrid | 80 | 120 |
Table 2: Example efficacy data of this compound against lepidopteran pests. benchchem.com
Research into resistance mechanisms, such as enhanced detoxification enzymes and target site insensitivity, also informs the design of modified analogues to overcome or mitigate resistance development. benchchem.comnih.govcabidigitallibrary.orgnih.gov For instance, target site insensitivity via miRNA regulation, where miR-189942 suppresses PxEcR-B expression, can reduce this compound binding and increase pest tolerance. benchchem.comnih.gov Understanding these mechanisms can guide structural modifications to maintain efficacy against resistant strains.
The selective toxicity of this compound and other diacylhydrazines towards lepidopteran larvae is a significant advantage. researchgate.net This selectivity is attributed to differences in the ecdysone receptor complex among different insect orders. researchgate.net SAR studies contribute to understanding the structural features that contribute to this selectivity, allowing for the design of compounds with tailored activity spectra.
Derivatization for Improved Environmental Attributes (e.g., Biodegradability)
Research also focuses on modifying this compound to improve its environmental profile, particularly its biodegradability and persistence in the environment. pjoes.comfrontiersin.org
Studies have investigated the environmental fate of this compound in various ecosystems. This compound has been shown to dissipate rapidly in aquatic ecosystems and soil. pjoes.comresearchgate.net Photolysis and biotransformation by microorganisms are important factors in its degradation in surface water. pjoes.comresearchgate.net Bacterial strains capable of degrading this compound in contaminated soils have been identified, suggesting potential for bioremediation strategies. benchchem.com
Table 3 shows example data on this compound degradation by bacterial strains. benchchem.com
| Bacterial Strain | Degradation Rate (%) | Time (days) |
| DDH01 | 75 | 5 |
| DDH02 | 60 | 7 |
| DDH03 | 80 | 3 |
Table 3: Example this compound degradation by bacterial strains. benchchem.com
Derivatization strategies can aim to introduce structural features that enhance susceptibility to environmental degradation pathways, such as hydrolysis or microbial metabolism, without compromising insecticidal efficacy. This could involve incorporating labile bonds or functional groups that are easily cleaved in the environment. While specific details on this compound derivatization solely for improved environmental attributes were not extensively detailed in the provided results, the general focus on environmental fate and degradation pathways pjoes.comfrontiersin.orgresearchgate.net indicates this is an area of relevant research for this class of insecticides. The development of nanoparticle-based formulations and controlled release systems are also being explored to improve bioavailability and reduce environmental impact through targeted delivery. benchchem.com
Analytical Methodologies for Fufenozide Residue Determination
Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods
HPLC-MS/MS methods have been developed and validated for the determination of fufenozide (B1262883) residues in complex environmental matrices such as water, sediment, and soil. pjoes.comresearchgate.neticm.edu.pl This technique is favored due to its ability to provide high precision, sensitivity, and selectivity for pesticide analysis. pjoes.com The validation process typically involves evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. pjoes.com
Quantitative Analysis in Complex Environmental Matrices (Water, Sediment, Soil)
Quantitative analysis of this compound in environmental matrices like water, sediment, and soil has been successfully performed using HPLC-MS/MS. pjoes.comresearchgate.neticm.edu.plpjoes.com These methods are designed to be fast, highly selective, and sensitive to accurately determine this compound concentrations in these complex samples. pjoes.comresearchgate.neticm.edu.pl Sample preparation techniques, such as liquid-liquid extraction or QuEChERS (quick, easy, cheap, effective, rugged and safe), are often employed to extract this compound from the matrix before analysis by LC-MS/MS. researchgate.netresearchgate.net
Assessment of Method Sensitivity, Selectivity, and Reproducibility (LODs, Recoveries, RSDs)
Method validation involves a thorough assessment of sensitivity, selectivity, and reproducibility. Sensitivity is often expressed by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound analysis in environmental matrices, reported LODs have been as low as 0.1 μg/L for water, 2.5 μg/kg for sediment, and 3.3 μg/kg for soil. pjoes.com Recoveries, which indicate the accuracy of the method, have been found to be within acceptable ranges, such as 85.6% to 99.3% in water, sediment, and soil matrices. pjoes.comresearchgate.net Reproducibility, often expressed as Relative Standard Deviation (RSD), has also demonstrated good precision, with values ranging from 1.2% to 7.8% in these matrices. pjoes.comresearchgate.net
Here is a summary of representative validation data for this compound analysis in environmental matrices:
| Matrix | LOD (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| Water | 0.1 µg/L | 85.6 - 99.3 | 1.2 - 7.8 |
| Sediment | 2.5 µg/kg | 85.6 - 99.3 | 1.2 - 7.8 |
| Soil | 3.3 µg/kg | 85.6 - 99.3 | 1.2 - 7.8 |
Selectivity is demonstrated by the absence of interference peaks in blank samples at the retention time of this compound. pjoes.com The use of tandem mass spectrometry (MS/MS), specifically operating in Selected Reaction Monitoring (SRM) mode, significantly enhances selectivity by monitoring specific fragmentation ions of the analyte. pjoes.com
Mitigation Strategies for Matrix Effects in Quantitative Analysis
Matrix effects, caused by co-eluting components in complex samples that can either suppress or enhance the ionization efficiency of the analyte, are a known challenge in LC-MS/MS analysis. bataviabiosciences.comnih.gov These effects can lead to inaccurate quantification. bataviabiosciences.com For this compound analysis, significant matrix effects have been observed in sediment and water matrices. pjoes.com To mitigate these effects and improve quantitative accuracy, matrix-matched standards are commonly employed for calibration. pjoes.com This involves preparing calibration standards in blank matrix extracts rather than in a pure solvent, thus compensating for the matrix's influence on the analyte signal. pjoes.com Other strategies mentioned in the context of pesticide analysis by LC-MS/MS include the use of isotopically labeled internal standards. researchgate.neteuropa.eu
Comparative Analysis with Other Chromatographic Techniques (e.g., HPLC-UV, HPLC-DAD)
Prior to the widespread adoption of HPLC-MS/MS, this compound was detected using techniques such as High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) or HPLC-Diode Array Detection (HPLC-DAD). pjoes.com While HPLC-UV and HPLC-DAD are valuable chromatographic techniques, their sensitivity and specificity may not be sufficient for determining this compound residues, particularly in complex matrices like sediments and surface water, at the low concentrations relevant for environmental monitoring. pjoes.com
HPLC-DAD, while an advancement over basic HPLC-UV by capturing a full UV-Vis spectrum, still relies on the chromophoric properties of the analyte for detection. measurlabs.comscioninstruments.com LC-MS/MS, on the other hand, utilizes mass-to-charge ratio for detection, offering higher sensitivity and selectivity, especially for compounds that may not have strong UV absorbance or are present at trace levels. measurlabs.com The analysis time for this compound using HPLC-MS/MS has also been reported to be faster compared to previously reported HPLC-UV and HPLC-DAD methods. pjoes.com
| Technique | Detection Principle | Sensitivity | Selectivity | Typical Analysis Time | Suitability for Trace Residue Analysis |
| HPLC-UV | UV absorbance | Lower | Lower | Longer | Limited, especially in complex matrices |
| HPLC-DAD | UV-Vis spectrum | Lower | Moderate | Longer | Limited, especially in complex matrices |
| HPLC-MS/MS | Mass-to-charge ratio | Higher | Higher | Shorter | High |
The higher sensitivity and selectivity of HPLC-MS/MS are particularly advantageous for environmental residue analysis, where this compound concentrations can be very low and matrices are complex. pjoes.com
Advanced Research Directions and Potential Applications of Fufenozide
In-Depth Elucidation of Transcriptional and Post-Transcriptional Regulatory Pathways in Insect Responses
The response of an insect to fufenozide (B1262883) is governed by a complex cascade of gene expression events initiated by the binding of the insecticide to its target, the ecdysone (B1671078) receptor (EcR). nih.govijcmas.comnumberanalytics.com Future research aims to move beyond this primary interaction to fully map the downstream transcriptional and post-transcriptional regulatory networks.
Post-Transcriptional Regulation: Recent studies have highlighted the critical role of post-transcriptional modifications in mediating insect responses to insecticides. nih.govnih.gov MicroRNAs (miRNAs), which are short non-coding RNA molecules, can regulate gene expression by degrading or repressing the translation of target messenger RNAs (mRNAs). nih.govnih.gov This mechanism is a key area of investigation for this compound resistance.
A significant finding in the diamondback moth, Plutella xylostella, demonstrated that a specific microRNA, miR-189942, can directly regulate the expression of the ecdysone receptor isoform B (PxEcR-B), which is the specific target of this compound. nih.gov By binding to the 3'-untranslated region (3'-UTR) of the PxEcR-B mRNA, miR-189942 suppresses the receptor's expression. nih.gov Overexpression of this miRNA was shown to increase the tolerance of P. xylostella to this compound, providing clear evidence of post-transcriptional regulation contributing to reduced sensitivity. nih.gov Future research will focus on identifying other miRNAs and regulatory RNAs involved in this process and exploring whether these pathways can be targeted to overcome resistance.
| Regulatory Molecule | Target Gene/Protein | Organism | Regulatory Mechanism | Consequence for this compound Response |
| This compound-EcR/USP Complex | Early-response genes | Lepidoptera | Transcriptional Activation | Induces premature, lethal molting. nih.govijcmas.com |
| miR-189942 | Ecdysone Receptor isoform B (PxEcR-B) mRNA | Plutella xylostella | Post-Transcriptional Repression | Decreased PxEcR-B expression, leading to increased tolerance to this compound. nih.gov |
Investigation of this compound's Impact on Insect Microbiomes and Associated Physiology
The gut microbiome is increasingly recognized as a crucial factor in insect health, influencing everything from nutrition and development to immunity and detoxification of xenobiotics. nih.govmdpi.commdpi.com The symbiotic microorganisms in an insect's gut can directly degrade insecticides or modulate the host's immune and metabolic systems to enhance tolerance. nih.govfrontiersin.org While research has shown that some insecticides can disrupt the gut microbiota of non-target species like honey bees, causing dysbiosis and an increase in opportunistic pathogens, the specific effects of this compound on the microbiomes of either target pests or beneficial insects remain a largely unexplored frontier. ufz.denih.gov
Future research must address several key questions:
Microbial Degradation: Can the gut symbionts of target pests metabolize this compound, thereby reducing its toxicity and contributing to resistance? Studies on the related compound tebufenozide (B1682728) have noted its breakdown by environmental microbes, suggesting that gut microbes could perform similar functions. researchgate.net
Physiological Modulation: Does exposure to this compound alter the composition of the insect gut microbiome? A shift in microbial communities could have cascading effects on the host's physiology, potentially affecting its susceptibility to the insecticide or other stressors. frontiersin.orgnih.gov
Non-Target Effects: What are the impacts of this compound on the gut microbiomes of beneficial insects, such as pollinators or natural predators? Understanding these interactions is critical for a comprehensive environmental risk assessment. ufz.de
Investigating these dynamics could reveal novel synergies or antagonisms between this compound and the insect microbiome, potentially leading to new pest management strategies that involve manipulating the microbiome to increase insecticide susceptibility.
| Research Area | Key Question | Potential Outcome |
| Metabolic Activity | Can insect gut microbes degrade this compound? | Identification of microbial enzymes and pathways involved in detoxification, providing a new marker for resistance. nih.govresearchgate.net |
| Community Dynamics (Dysbiosis) | Does this compound alter the composition and diversity of the gut microbiome in target and non-target insects? | Understanding of indirect effects on host health, immunity, and overall fitness. ufz.denih.gov |
| Host-Microbe-Insecticide Interaction | How do changes in the microbiome influence the insect's physiological response to this compound? | Elucidation of complex interactions that could be exploited to enhance pest control efficacy. mdpi.comfrontiersin.org |
Development of Novel this compound Delivery Systems (e.g., Nanoparticle-Based Formulations for Controlled Release)
Innovations in formulation technology offer a promising avenue for enhancing the efficacy and environmental safety of this compound. Conventional application methods can lead to rapid degradation, poor bioavailability, and unintended environmental exposure. nih.gov Advanced delivery systems, particularly those based on nanotechnology, are being explored to overcome these limitations. nih.govsemanticscholar.org
Nanoparticle-based delivery systems involve encapsulating the active ingredient within a carrier matrix at the nanoscale. nih.gov These carriers can be composed of various materials, including polymers (e.g., PLGA, chitosan) or lipids. nih.govresearchgate.net The primary advantages of such systems for this compound application include:
Controlled Release: By engineering the nanoparticle matrix, the release of this compound can be sustained over a prolonged period. nih.govpexacy.com This maintains the active ingredient at an effective concentration for longer, potentially reducing the number of applications required. researchgate.net
Enhanced Stability: Encapsulation can protect this compound from environmental degradation by factors such as UV light and microbial activity.
Targeted Delivery: Nanoparticles can be designed with surface modifications that increase their affinity for the insect cuticle or gut, improving uptake and ensuring a higher proportion of the active ingredient reaches the target pest. nih.gov
Research in this area would focus on designing and testing various nanoformulations of this compound. This includes polymeric nanoparticles, lipid-based carriers, and nanofibers produced through methods like electrospinning, which can create matrices for sustained release. mdpi.comresearchgate.net The development of such technologies could revolutionize how this compound is used, leading to more efficient and environmentally sound pest management programs.
| Delivery System Type | Carrier Material Examples | Potential Advantages for this compound Delivery |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA), Chitosan | High encapsulation efficiency, biodegradable, potential for sustained and targeted release. nih.govnih.gov |
| Lipid-Based Nanoparticles | Solid Lipid Nanoparticles (SLNs), Liposomes | High biocompatibility, improved solubility of lipophilic compounds like this compound, protection from degradation. nih.govresearchgate.net |
| Electrospun Nanofibers | Polycaprolactone (PCL), Ethyl Cellulose | High surface area for application, tunable release kinetics (from burst to sustained), potential for use in lures or traps. mdpi.comresearchgate.net |
Application of Computational Toxicology and QSAR Modeling for Predicting this compound's Biological and Environmental Behavior
Computational toxicology utilizes computer models to predict the adverse effects of chemicals on human health and the environment. inotiv.com A key tool within this field is the Quantitative Structure-Activity Relationship (QSAR) model, which establishes a mathematical correlation between the chemical structure of a compound and its biological or environmental activity. nih.govnih.govresearchgate.net
Applying QSAR and other computational models to this compound and its analogues represents a powerful, cost-effective, and rapid approach for advanced research and risk assessment. rsc.orgljmu.ac.uk These models can be used to:
Predict Ecotoxicity: Forecast the toxicity of this compound and related new molecules to various non-target organisms (e.g., fish, daphnia, birds) without extensive and costly animal testing. researchgate.netnih.gov
Estimate Environmental Fate: Model key environmental parameters such as the octanol-water partition coefficient (LogP), bioconcentration factor (BCF), and soil sorption coefficient. nih.govresearchgate.net This information is vital for predicting how the chemical will behave and persist in different environmental compartments. nih.gov
Guide Development of Safer Analogues: By understanding which structural features of the this compound molecule are responsible for its insecticidal activity versus its potential non-target toxicity, QSAR models can guide the design of new dibenzoylhydrazine insecticides with improved selectivity and better environmental profiles.
The development of robust, validated QSAR models for this compound would require a high-quality dataset of its structural properties and known biological activities. These predictive tools can significantly accelerate the regulatory evaluation process and promote the design of next-generation insecticides that are both effective and environmentally sustainable. ljmu.ac.ukscispace.com
| Predicted Endpoint | Model Type | Key Descriptors Used | Relevance to this compound |
| Acute Toxicity (e.g., LD₅₀) | QSAR | Molecular weight, hydrophobicity (LogP), electronic properties, topological indices. | Predicts potential harm to non-target species, aiding in risk assessment. nih.govresearchgate.net |
| Bioconcentration Factor (BCF) | QSAR | LogP, molecular size, presence of specific functional groups. | Estimates the potential for the compound to accumulate in aquatic organisms. researchgate.netnih.gov |
| Biodegradability | Machine Learning, QSAR | Presence of specific chemical fragments, molecular complexity. | Predicts the persistence of this compound in the environment. nih.gov |
| Receptor Binding Affinity | Molecular Docking, QSAR | 3D conformational structure, electrostatic potential, hydrogen bond donors/acceptors. | Predicts insecticidal activity and selectivity by modeling the interaction with the ecdysone receptor. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
